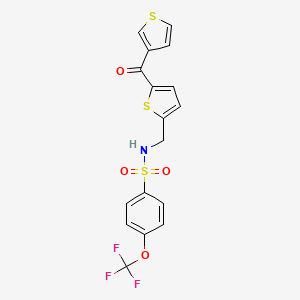

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3NO4S3/c18-17(19,20)25-12-1-4-14(5-2-12)28(23,24)21-9-13-3-6-15(27-13)16(22)11-7-8-26-10-11/h1-8,10,21H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEORZYPQIVQWHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3NO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that exhibits significant potential in various biological applications. Its unique structural characteristics, which include thiophene and trifluoromethoxy functionalities, suggest promising avenues for research into its biological activity, particularly in areas such as antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 411.4 g/mol. The compound features a thiophene ring substituted with a carbonyl group, which enhances its reactivity, alongside a benzene sulfonamide moiety that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₂F₃N₁O₃S₂ |

| Molecular Weight | 411.4 g/mol |

| CAS Number | 1797062-88-4 |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the thiophene ring may facilitate binding to biological macromolecules, leading to modulation of their activity. This interaction can result in various biological effects, including antimicrobial and anticancer activities.

Anticancer Properties

The potential anticancer properties of this compound are also under investigation. Compounds containing sulfonamide groups have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies suggest that this compound may exhibit similar effects, although detailed studies are needed to confirm these findings.

Case Studies

- Antiviral Activity : A study on related N-heterocycles indicated promising antiviral activity against various viruses, suggesting that derivatives like this compound could potentially serve as antiviral agents through mechanisms involving inhibition of viral replication .

- Cytotoxicity Assessment : In vitro studies assessing the cytotoxicity of thiophene-based compounds revealed IC50 values indicating effective growth inhibition of cancer cell lines. For instance, compounds with similar functional groups showed IC50 values ranging from 10 µM to 30 µM against different cancer cell lines .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with other thiophene and sulfonamide derivatives reveals unique advantages:

| Compound Type | MIC (µg/mL) | IC50 (µM) |

|---|---|---|

| Thiophene Derivatives | 5 - 20 | 10 - 30 |

| Sulfonamide Derivatives | 1 - 15 | 5 - 25 |

| N-((5-(thiophene... | TBD | TBD |

This table illustrates the potential competitive edge of this compound based on its structure and expected biological interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its dual thiophene system and trifluoromethoxy substitution , which differentiates it from other sulfonamide derivatives. Key structural comparisons include:

- Thiophene vs.

- Trifluoromethoxy Group : This substituent is shared with compounds 6 () and 43 (). Its electron-withdrawing nature likely increases resistance to oxidative metabolism compared to methoxy or halogenated analogs .

Physicochemical Properties

- Solubility : The trifluoromethoxy group’s hydrophobicity may reduce aqueous solubility compared to polar analogs like compound 6 (), which exists as an oil .

- Thermal Stability : High melting points in triazine derivatives (e.g., 287–289°C for compound 28, ) suggest that the target compound’s crystalline stability depends on its planar thiophene system .

Q & A

Q. How to elucidate the mechanism of action in enzyme inhibition studies?

- Methods :

Kinetic Assays : Measure IC₅₀ values under varying substrate/enzyme concentrations.

Docking Simulations : Use AutoDock Vina to predict binding poses in active sites.

Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.